molecular formula C13H13BrClN B8228256 (R)-(4-Bromophenyl)(phenyl)methanamine hydrochloride

(R)-(4-Bromophenyl)(phenyl)methanamine hydrochloride

Cat. No.: B8228256
M. Wt: 298.60 g/mol
InChI Key: SZWHELGYDLPWLM-BTQNPOSSSA-N
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Description

(R)-(4-Bromophenyl)(phenyl)methanamine hydrochloride (CAS: 5267-43-6) is a chiral amine derivative characterized by a central methanamine group attached to two aromatic rings: a 4-bromophenyl and a phenyl group. Its molecular formula is C₁₃H₁₃BrClN (MW: 298.61 g/mol), and the (R)-enantiomer configuration is critical for stereospecific interactions in pharmacological or catalytic applications . The compound is synthesized via asymmetric catalysis or resolution methods, as inferred from related amine syntheses in and .

The hydrochloride salt improves solubility in polar solvents, a feature shared with analogs like 4-bromobenzylamine hydrochloride ().

Properties

IUPAC Name

(R)-(4-bromophenyl)-phenylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN.ClH/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10;/h1-9,13H,15H2;1H/t13-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWHELGYDLPWLM-BTQNPOSSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C2=CC=C(C=C2)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resolution of Racemic 4-Bromophenyl(phenyl)methanamine

The most established method involves chemical resolution of racemic 4-bromophenyl(phenyl)methanamine using chiral resolving agents. The racemic amine is synthesized via reductive amination of 4-bromobenzophenone with ammonium acetate and sodium cyanoborohydride, yielding a 1:1 mixture of (R)- and (S)-enantiomers. Resolution is achieved using optically active acids such as L-tartaric acid or D-di-p-toluoyl tartaric acid (DPTTA). For instance, dissolving racemic amine in ethanol and adding L-tartaric acid induces selective crystallization of the (R)-enantiomer salt. The diastereomeric salt is filtered, washed, and treated with sodium hydroxide to liberate the free (R)-amine, which is subsequently converted to the hydrochloride salt.

Key Reaction Parameters

  • Solvent : Ethanol, isopropanol, or aqueous mixtures.

  • Temperature : 0–5°C during crystallization to enhance diastereomeric excess.

  • Yield : 60–75% enantiomeric excess (ee) after single crystallization, improving to >98% ee after recrystallization.

Asymmetric Synthesis via Chiral Auxiliaries

Asymmetric hydrogenation of imine precursors offers an enantioselective route. For example, (4-bromophenyl)(phenyl)methanimine is hydrogenated under 50 psi H₂ with a chiral ruthenium catalyst (e.g., Ru-BINAP), achieving >90% ee. The free amine is isolated via filtration and acid-base extraction, followed by HCl salt formation in acetone.

Advantages :

  • Avoids resolution steps, reducing material waste.

  • Scalable for industrial production.

Limitations :

  • High-cost catalysts require efficient recycling.

Detailed Experimental Procedures

Reductive Amination for Racemic Amine Synthesis

Step 1 : Condensation of 4-Bromobenzophenone with Ammonium Acetate
A mixture of 4-bromobenzophenone (1.0 mol), ammonium acetate (2.2 mol), and titanium(IV) isopropoxide (0.1 mol) in methanol is refluxed for 12 h to form the imine intermediate.

Step 2 : Borohydride Reduction
Sodium cyanoborohydride (1.5 mol) is added at 0°C, and the reaction is stirred for 24 h. The mixture is quenched with water, extracted with dichloromethane, and dried over MgSO₄. Evaporation yields racemic 4-bromophenyl(phenyl)methanamine (85% yield).

Diastereomeric Salt Formation and Resolution

Procedure :

  • Racemic amine (100 g) and L-tartaric acid (75 g) are dissolved in hot ethanol (500 mL).

  • The solution is cooled to 5°C, inducing crystallization of the (R)-amine·L-tartrate salt.

  • The salt is recrystallized twice from ethanol/water (4:1) to achieve >99% ee.

  • The free (R)-amine is liberated using 2M NaOH and extracted into diethyl ether.

  • Hydrochloride salt formation is performed by adding HCl-saturated acetone, yielding white crystals (mp 192–194°C).

Salt Formation and Purification

Hydrochloride Salt Synthesis

The free (R)-amine is dissolved in acetone (10 vol) at 25°C, and HCl gas is bubbled until pH 1–2. The mixture is cooled to 0°C, and the precipitate is filtered, washed with cold acetone, and dried under vacuum.

Critical Parameters :

  • Solvent Choice : Acetone or ethanol minimizes co-solvation of byproducts.

  • Temperature Control : Rapid crystallization at 0–5°C ensures high purity.

Alternative Salt Formation Methods

  • Aqueous HCl : Adding concentrated HCl to an ethanol solution of the amine yields the hydrochloride but may require anti-solvent (e.g., diethyl ether) for precipitation.

  • Ion-Exchange Chromatography : Useful for small-scale purification, though less practical industrially.

Analytical Characterization

Chiral Purity Assessment

  • HPLC : Chiralcel OD-H column (hexane:isopropanol 90:10, 1 mL/min); retention times: (R)-enantiomer 12.3 min, (S)-enantiomer 14.7 min.

  • Optical Rotation : [α]²⁵D = +38.5° (c = 1, methanol), confirming (R)-configuration.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO- d₆) : δ 8.20 (bs, 3H, NH₃⁺), 7.65–7.25 (m, 9H, Ar-H), 4.85 (s, 1H, CH).

  • IR (KBr) : 2450 cm⁻¹ (N⁺H stretch), 1600 cm⁻¹ (C=C aromatic).

Industrial-Scale Optimization

Recycling of Resolving Agents

The L-tartaric acid from diastereomeric salts is recovered via acidification and filtration, achieving >90% recovery. This reduces costs in large-scale resolutions.

Catalytic Asymmetric Hydrogenation

Using Ru-XylBINAP catalyst in methanol at 50°C achieves 92% ee with a turnover number (TON) of 5,000 . Catalyst recycling via nanofiltration membranes is under investigation.

Chemical Reactions Analysis

Types of Reactions

®-(4-Bromophenyl)(phenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction typically produces amine derivatives. Substitution reactions can result in the formation of various substituted phenylmethanamines.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • (R)-(4-Bromophenyl)(phenyl)methanamine hydrochloride has been investigated for its potential use in developing psychoactive drugs due to its structural similarity to known compounds. Its ability to interact with neurotransmitter receptors, particularly serotonin receptors, suggests it may have therapeutic effects on mood disorders and other psychiatric conditions.
  • Receptor Interaction Studies :
    • Research indicates that this compound exhibits binding affinity at various receptors, including serotonin receptors. In vitro studies are crucial for understanding how this compound affects neurotransmission, potentially leading to insights into its therapeutic applications or side effects.

Organic Synthesis Applications

  • Versatile Intermediate :
    • The amine group in this compound can participate in nucleophilic substitution reactions, enabling the formation of various derivatives. The bromine atom also allows for substitution reactions, making it a valuable intermediate in organic synthesis.
  • Case Studies :
    • In studies related to structure-activity relationships, compounds similar to this compound have shown varying potencies at serotonin receptors. For example, modifications to the 4-substituent have significantly influenced agonist activity at these receptors .

Mechanism of Action

The mechanism of action of ®-(4-Bromophenyl)(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors and enzymes, influencing their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Halogen-Substituted Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
(4-Chlorophenyl)(phenyl)methanamine HCl 909779-33-5 C₁₃H₁₃Cl₂N 262.16 Bromine → Chlorine substitution
(R)-1-(4-Bromophenyl)ethylamine HCl 1114559-14-6 C₈H₁₁BrClN 244.54 Methanamine → Ethylamine backbone
4-Bromobenzylamine HCl 26177-44-6 C₇H₉BrClN 222.51 Single aromatic ring (no phenyl group)
  • Impact of Halogen Type : Replacing bromine with chlorine (as in the 4-chlorophenyl analog) reduces steric bulk and alters electronic properties. Chlorine’s lower atomic radius and electronegativity may decrease binding affinity in targets sensitive to halogen bonding .

Aromatic Substitution Variants

Compound Name CAS Number Molecular Formula Key Differences
(4-Phenoxyphenyl)methanamine HCl 169944-04-1 C₁₃H₁₄ClNO Phenyl → Phenoxy group (oxygen linker)
(R)-Cyclopropyl(3,5-dichlorophenyl)methanamine HCl BD02158956 C₁₀H₁₂Cl₃N Phenyl → Cyclopropyl; dual chlorine substituents
  • Phenoxy vs. Phenyl: The phenoxy group () introduces an oxygen atom, enhancing hydrogen-bonding capacity and solubility but reducing lipophilicity compared to the bromophenyl-phenyl combination.

Pharmacologically Relevant Analogs

Compound Name CAS Number Molecular Formula Key Functional Differences
Bromodiphenhydramine HCl 1808-12-4 C₁₇H₂₀BrNO·HCl Ether linkage; dimethylamine group
Levocetirizine (Parent Structure) 909779-33-5 C₁₃H₁₃Cl₂N Piperazine ring; carboxylate group
  • Bromodiphenhydramine: This antihistamine () shares the (4-bromophenyl)(phenyl)methoxy motif but includes a dimethylamine group, highlighting how minor structural changes redirect activity toward H1 receptor antagonism.
  • Levocetirizine : A piperazine derivative () demonstrates the importance of nitrogen positioning in achieving antihistamine efficacy, contrasting with the simpler methanamine backbone of the target compound.

Biological Activity

(R)-(4-Bromophenyl)(phenyl)methanamine hydrochloride is a chiral compound with significant biological activity, particularly in pharmacological contexts. This article delves into its biological interactions, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Chemical Formula : C₁₃H₁₃BrClN
  • Molecular Weight : 262.15 g/mol
  • Structure : The compound features a bromophenyl group and an amine functional group, enhancing its reactivity and interaction potential with biological systems.

The hydrochloride salt form improves solubility in biological fluids, facilitating its use in pharmaceutical formulations.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The presence of the bromophenyl group may enhance binding affinity to target sites, while the amine group allows for nucleophilic interactions. Key mechanisms include:

  • Receptor Binding : Potential interactions with serotonin receptors have been noted, suggesting psychoactive properties that could be leveraged for therapeutic effects.
  • Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways related to neurotransmission and inflammation.

Biological Activity Data

Research has demonstrated various biological activities associated with this compound. Below is a summary of key findings:

Activity Type Description Reference
Enzyme InhibitionInhibits certain phosphatases with significant selectivity
Receptor InteractionBinds to serotonin receptors; potential psychoactive effects
Anti-inflammatory EffectsInvestigated for therapeutic applications in inflammation

Case Studies

  • Serotonin Receptor Binding :
    • A study explored the binding affinity of this compound at serotonin receptors. Results indicated a moderate affinity that could lead to psychoactive effects, warranting further investigation into its therapeutic potential in mood disorders.
  • Enzyme Inhibition Studies :
    • Research conducted on enzyme inhibition highlighted that the compound exhibits selective inhibition against specific phosphatases. This selectivity suggests potential applications in drug development aimed at modulating enzyme activity in diseases such as cancer .
  • Pharmacological Profiling :
    • Comprehensive pharmacological profiling revealed that the compound could serve as a lead for developing new anti-inflammatory agents. Its structural characteristics allow for modifications that could enhance efficacy and reduce side effects .

Q & A

Q. What are the recommended synthetic routes for (R)-(4-Bromophenyl)(phenyl)methanamine hydrochloride?

  • Methodology : A two-step approach is common: (i) Bromination of diphenylmethane derivatives under controlled light to introduce the 4-bromo substituent . (ii) Chiral resolution via diastereomeric salt formation using tartaric acid derivatives to isolate the (R)-enantiomer, followed by HCl treatment to yield the hydrochloride salt. Purity is verified by chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol mobile phase) .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodology :
  • NMR : 1H^1H and 13C^{13}C NMR to confirm the bromophenyl and phenyl substituents. For example, aromatic protons appear as multiplets at δ 7.2–7.8 ppm, and the chiral center’s hydrogen shows splitting (δ ~3.5–4.0 ppm) .
  • HPLC-MS : Reverse-phase C18 column (acetonitrile:water + 0.1% formic acid) to assess purity (>98%) and confirm molecular weight (expected [M+H]+ ~350–370 Da) .

Q. What storage conditions optimize long-term stability?

  • Methodology : Store at −20°C in airtight, light-protected containers to prevent decomposition. Desiccate to avoid hygroscopic degradation, as amine hydrochlorides are prone to hydrolysis .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be quantified for this chiral amine hydrochloride?

  • Methodology : Use chiral derivatizing agents (e.g., Mosher’s acid chloride) to form diastereomers, analyzed via 1H^1H NMR or LC-MS. Alternatively, chiral SFC (supercritical fluid chromatography) with a cellulose-based column achieves baseline separation of enantiomers .

Q. What strategies mitigate racemization during synthetic steps?

  • Methodology :
  • Avoid high temperatures (>80°C) during amine salt formation.
  • Use non-polar solvents (e.g., toluene) to stabilize the chiral center.
  • Monitor reaction pH: Acidic conditions (pH <3) reduce nucleophilic attack on the chiral carbon .

Q. How can this compound be functionalized for bioorthogonal applications?

  • Methodology : The primary amine can be modified with tetrazine groups (e.g., via NHS ester coupling) for inverse electron-demand Diels-Alder (IEDDA) "click" reactions. Reaction suitability: 25°C in DMF, monitored by loss of tetrazine UV absorbance (λ = 520 nm) .

Q. What analytical techniques resolve contradictions in reported melting points (e.g., 206–225°C decomposition)?

  • Methodology :
  • Perform differential scanning calorimetry (DSC) at controlled heating rates (5°C/min) to identify phase transitions.
  • Compare results across solvent recrystallization batches (e.g., ethanol vs. acetonitrile) to assess polymorphism .

Key Notes

  • Contradictions : Decomposition temperatures vary due to polymorphic forms or residual solvents; DSC is critical for validation .

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